molecular formula C9H10ClNO B1329478 2-Chloro-N-methyl-N-phenylacetamide CAS No. 2620-05-5

2-Chloro-N-methyl-N-phenylacetamide

Cat. No. B1329478
CAS RN: 2620-05-5
M. Wt: 183.63 g/mol
InChI Key: VUOFGWLJEBESHL-UHFFFAOYSA-N
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Patent
US03960948

Procedure details

76.75g (0.50 moles) of phosphoryl chloride and 107g (1.00 moles) of N-methyl aniline were added to 99.2g (1.05 moles) of monochloracetic acid. Alternate additions of 10% of the total amount of each of the N-methyl aniline and of the phosphoryl chloride were made with stirring at a temperature of 60° to 70°C over a period of 75 minutes. The reaction mixture was then stirred at 100° to 110°C for 4 hours, after which the reaction mixture was cooled to 70° to 80°C and then poured into warm water. The aqueous suspension was stirred vigorously whilst cooling until the product crystallised and then cooled further until the temperature reached 30° to 35°C. The precipitated crystalline product was separated from the aqueous phase by filtration and then washed with water. The washed product was dried in an oven at a temperature of 50° to 60°C. 157g of dry off-white crystals of N-methyl chloro acetanilide having a melting point of 69°C were obtained. The yield was 85.5% based on the theoretical yield from the N-methyl aniline in the starting material.
Quantity
76.75 g
Type
reactant
Reaction Step One
[Compound]
Name
107g
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Cl:14][CH2:15][C:16](O)=[O:17]>O>[CH3:6][N:7]([C:16](=[O:17])[CH2:15][Cl:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
76.75 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
107g
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
99.2 g
Type
reactant
Smiles
ClCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring at a temperature of 60° to 70°C over a period of 75 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 100° to 110°C for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
after which the reaction mixture was cooled to 70° to 80°C
ADDITION
Type
ADDITION
Details
poured
STIRRING
Type
STIRRING
Details
The aqueous suspension was stirred vigorously
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling until the product
CUSTOM
Type
CUSTOM
Details
crystallised
TEMPERATURE
Type
TEMPERATURE
Details
cooled further until the temperature
CUSTOM
Type
CUSTOM
Details
reached 30° to 35°C
CUSTOM
Type
CUSTOM
Details
The precipitated crystalline product was separated from the aqueous phase by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The washed product was dried in an oven at a temperature of 50° to 60°C

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(C1=CC=CC=C1)C(CCl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.